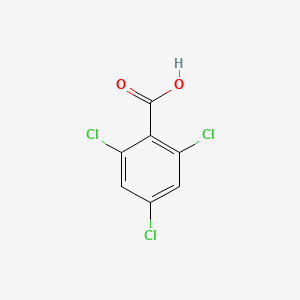

Ácido 2,4,6-triclorobenzoico

Descripción general

Descripción

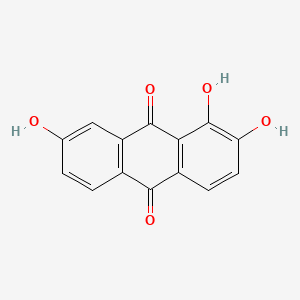

Structure and hydrogen bonding pattern in 2,4,6-trichlorobenzoic acid is reported.

Aplicaciones Científicas De Investigación

Fuente de energía microbiana

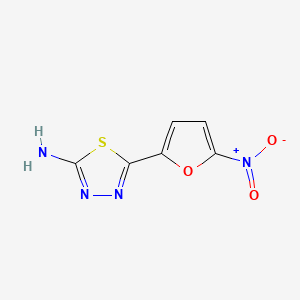

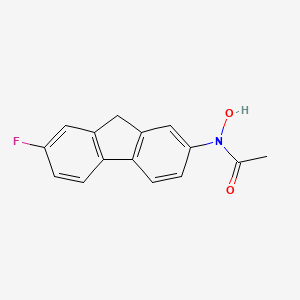

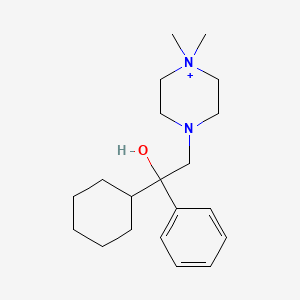

El ácido 2,4,6-triclorobenzoico se puede emplear como un único suplemento de carbono y energía para una comunidad microbiana {svg_1} {svg_2}. Esto significa que se puede utilizar para apoyar el crecimiento y el metabolismo de ciertos tipos de microorganismos.

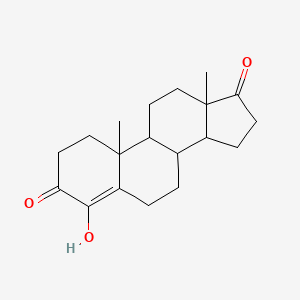

Síntesis de metimicina

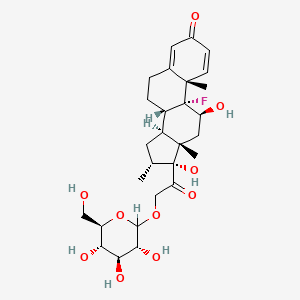

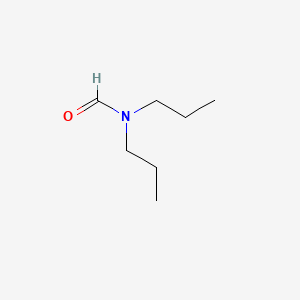

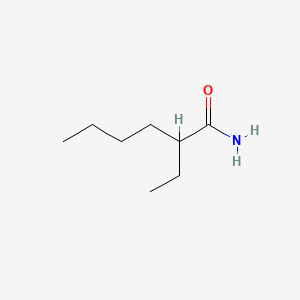

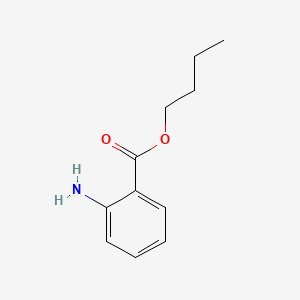

Este compuesto se puede utilizar en la síntesis de (+)-metilolida, el aglicón de un antibiótico macrólido, la metimicina {svg_3} {svg_4}. La metimicina es un antibiótico potente, y la capacidad de sintetizarla es valiosa para la investigación y el desarrollo farmacéuticos.

Estudios de impacto ambiental

Se ha estudiado la influencia de los componentes del suelo en la sorción del ácido 2,4,6-triclorobenzoico en condiciones óxicas y anóxicas {svg_5}. Esta investigación es importante para comprender cómo este compuesto interactúa con el medio ambiente, particularmente en los ecosistemas del suelo.

Estudios de escisión reductiva

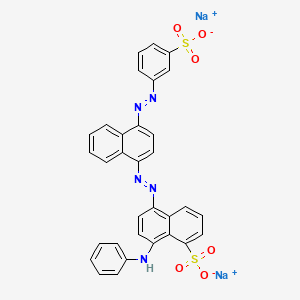

El ácido 2,4,6-triclorobenzoico se ha utilizado en estudios que implican la escisión reductiva promovida por sodio activo de ácidos benzoicos halogenados {svg_6}. Esta investigación puede ayudar a los científicos a comprender el comportamiento químico de este y compuestos similares.

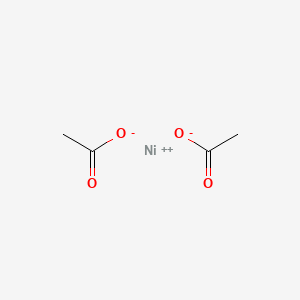

Síntesis de agonistas del receptor de glucocorticoides

Este compuesto se ha utilizado en la síntesis de benzamidas de arilamino pirazol para usar como agonistas selectivos no esteroideos del receptor de glucocorticoides {svg_7}. Estos agonistas tienen posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias y autoinmunes.

Síntesis de monómeros ignífugos

El ácido 2,4,6-triclorobenzoico ha participado en la síntesis de monómeros ignífugos {svg_8}. Estos monómeros se pueden utilizar para producir polímeros con mayor resistencia a la combustión, lo cual es importante para la seguridad en diversas industrias.

Síntesis de cumarinas antifúngicas

Este compuesto se ha utilizado en la síntesis de cumarinas 3,4,7-trisustituidas para usar como antifúngicos {svg_9}. Estos compuestos tienen posibles aplicaciones en el tratamiento de infecciones fúngicas.

Cocatalizador para la cis-dihidroxilación y epoxidación de alquenos

El ácido 2,4,6-triclorobenzoico se ha utilizado como cocatalizador para la cis-dihidroxilación y epoxidación de alquenos {svg_10}. Esta investigación puede contribuir al desarrollo de métodos más eficientes y selectivos para sintetizar ciertos tipos de compuestos orgánicos.

Mecanismo De Acción

Target of Action

2,4,6-Trichlorobenzoic acid (TCB) is a chlorinated aromatic compound that is primarily used in organic syntheses . It is also a degradation intermediate of polychlorinated biphenyls (PCBs) in contaminated soil . The primary targets of TCB are microbial communities, where it serves as the sole carbon and energy supplement .

Mode of Action

TCB interacts with its targets, the microbial communities, by serving as their sole source of carbon and energy . This interaction results in the biodegradation of TCB, leading to its transformation into less complex and less toxic compounds .

Biochemical Pathways

It is known that tcb undergoes reductive cleavage in the presence of active sodium . This reaction is part of the broader process of halogenated benzoic acid reduction . Furthermore, TCB can be used in the synthesis of (+)-methynolide, the aglycon of a macrolide antibiotic, methymycin .

Pharmacokinetics

It is known that tcb is highly soluble in water and most organic solvents . This suggests that it could be readily absorbed and distributed in biological systems. The metabolism and excretion of TCB would likely depend on the specific microbial communities involved and their metabolic capabilities.

Result of Action

The action of TCB results in its biodegradation and the subsequent release of energy for the microbial communities . This process transforms TCB into less complex and less toxic compounds, thereby reducing its environmental impact .

Action Environment

The action of TCB is influenced by various environmental factors. For instance, the presence of oxygen significantly impacts the degradation of TCB . Under oxic conditions, TCB is more readily degraded, while under anoxic conditions, the degradation process is slower . Additionally, the presence of other soil components, such as organic carbon and metal oxide phases, can also influence the sorption of TCB .

Propiedades

IUPAC Name |

2,4,6-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFVQBMVYYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075329 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-43-1 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4,6-Trichlorobenzoic acid unique in terms of its degradation by microbial communities?

A1: Research shows that anaerobic microbial communities can selectively remove chlorine atoms from specific positions on the 2,4,6-Trichlorobenzoic acid molecule. Specifically, these communities demonstrate a preference for removing chlorine from the ortho position, leaving other positions untouched []. For instance, 2,3,6-Trichlorobenzoic acid is transformed into 2,5-Dichlorobenzoic acid, showcasing this unique dechlorination pattern. This selectivity is influenced by factors like the presence of benzoate or volatile organic acids, which stimulate the dechlorination process []. This finding has implications for the bioremediation of environments contaminated with this compound.

Q2: How does the structure of 2,4,6-Trichlorobenzoic acid influence its ability to form halogen bonds, and what are the implications of these interactions?

A2: The presence of three chlorine atoms in the 2,4,6 positions of the benzene ring significantly enhances the molecule's ability to engage in halogen bonding []. This is evident in the formation of molecular complexes with lanthanide ions and 1,10-phenanthroline. Compared to analogous complexes formed with p-chlorobenzoic acid, the 2,4,6-Trichlorobenzoic acid complexes exhibit a higher frequency of halogen bonding interactions due to the increased number of halogen atoms available for interaction []. These findings highlight the potential for using halogen bonding as a design strategy in supramolecular chemistry and materials science.

Q3: How does the availability of different nutrients affect the structure and composition of biofilms that degrade 2,4,6-Trichlorobenzoic acid?

A3: Studies reveal that the composition of nutrients significantly influences the architecture and characteristics of biofilms degrading 2,4,6-Trichlorobenzoic acid []. When these biofilms, initially grown with 2,4,6-Trichlorobenzoic acid as the sole carbon source, are exposed to a more readily available carbon source like Trypticase soy broth, their structure undergoes a noticeable transformation. The distinct mound formations observed in 2,4,6-Trichlorobenzoic acid-fed biofilms disappear, leading to a more uniform biofilm structure []. This suggests a shift in the microbial community and their extracellular matrix production in response to nutrient availability.

Q4: Beyond its role in bioremediation, what other research areas utilize 2,4,6-Trichlorobenzoic acid?

A4: 2,4,6-Trichlorobenzoic acid plays a crucial role in investigating the mutagenic potential of chemical compounds []. Its use in the Salmonella Ames test provides valuable insights into the ability of substances to cause genetic mutations []. This information is critical for assessing the safety of various chemicals and understanding their potential impact on human health and the environment.

Q5: What unique structural characteristics of 2,4,6-Trichlorobenzoic acid have been revealed through crystallographic studies?

A5: Crystallographic analysis of 2,4,6-Trichlorobenzoic acid reveals an uncommon structural arrangement []. The crystal structure, solved with Z = 12 in space group P21/n, shows three molecules of 2,4,6-Trichlorobenzoic acid in the asymmetric unit. Notably, these molecules form two distinct dimers: a complete carboxylic acid dimer and half of a second unique dimer located at a crystallographic inversion center []. Interestingly, the carboxyl groups within the asymmetric unit exhibit similar bond lengths and angles, contrasting with the distinct double and single bond character typically observed in highly ordered dimeric systems []. This unusual arrangement provides valuable insights into the intermolecular interactions and packing behavior of this compound in the solid state.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.